molecular formula C24H21ClN2O B11495354 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11495354
M. Wt: 388.9 g/mol
InChI Key: BVOXJWKUZMIESL-NTCAYCPXSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the benzodiazole core in the presence of a palladium catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with chlorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C24H21ClN2O/c1-18-6-2-5-9-23(18)28-17-16-27-22-8-4-3-7-21(22)26-24(27)15-12-19-10-13-20(25)14-11-19/h2-15H,16-17H2,1H3/b15-12+

InChI Key

BVOXJWKUZMIESL-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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